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Compound of Interest

(2-Methylpyridin-3-
Compound Name:
yl)methanamine

cat. No.: B1312839

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-3-yl)methanamine, a substituted pyridine derivative, holds potential
significance in medicinal chemistry and drug development due to its structural motifs. The
precise confirmation of its molecular architecture is paramount for understanding its chemical
properties, reactivity, and potential biological activity. This technical guide outlines the
methodologies and data interpretation central to the structural elucidation and confirmation of
this compound.

While comprehensive experimental data for (2-Methylpyridin-3-yl)methanamine is not readily
available in published literature, this guide will present a theoretical framework for its structural
confirmation based on established analytical techniques and data from closely related analogs.
The primary methods for unambiguous structure determination include Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the basic physicochemical properties of (2-Methylpyridin-3-yl)methanamine is
presented in Table 1.
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Property Value Source

Molecular Formula C7H10N2 ChemScene[1]
Molecular Weight 122.17 g/mol ChemScene[1]
CAS Number 58539-64-3 ChemScene([1]

Predicted Spectroscopic Data for Structural
Elucidation

Due to the absence of direct experimental spectra in the public domain, the following sections
will detail the expected spectroscopic data based on the known structure of (2-Methylpyridin-
3-yl)methanamine and spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

IH NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each
unique proton environment in the molecule.

Predicted *H NMR Data:

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~8.3 d 1H H6 (Pyridine)
~7.5 d 1H H4 (Pyridine)
~7.1 dd 1H H5 (Pyridine)
~3.8 S 2H -CHz2-NH:2
~2.5 S 3H -CHs
~1.5 br s 2H -NH:z
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13C NMR (Carbon-13 NMR): The 3C NMR spectrum will provide information on the number of
unique carbon atoms and their chemical environment.

Predicted 3C NMR Data:

Chemical Shift (8) (ppm)

Assignment

~156 C2 (Pyridine)
~147 C6 (Pyridine)
~137 C4 (Pyridine)
~132 C3 (Pyridine)
~122 C5 (Pyridine)
~42 -CH2-NH:2
~22 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm~?)

Intensity

Assignment

3300-3500 Medium, Broad N-H stretch (amine)
2850-2960 Medium C-H stretch (aliphatic)
) C=C and C=N stretch (pyridine

~1600, ~1470 Medium-Strong )

ring)
~1450 Medium CH:z bend

C-H out-of-plane bend
~800-900 Strong

(aromatic)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Predicted Mass Spectrometry Data:

miz Interpretation
122 Molecular ion [M]*
107 [M - NH2]*

93 [M - CH2NH2]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
necessary for the structure elucidation of (2-Methylpyridin-3-yl)methanamine.

NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

» Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. Standard pulse sequences are to be used.

o Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Chemical shifts should be referenced to the residual solvent peak or an internal standard
(e.g., TMS).

IR Spectroscopy:

e Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr
pellet (for solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used.
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o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~* using a Fourier

Transform Infrared (FTIR) spectrometer.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in the molecule.

Mass Spectrometry:
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

[ ]
a suitable ionization method, such as Electrospray lonization (ESI) or Electron Impact (El).

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to support the proposed structure.

Visualization of the Elucidation Workflow

The logical process for the structural elucidation of (2-Methylpyridin-3-yl)methanamine can

be visualized as a workflow diagram.
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Caption: Workflow for the structural elucidation of (2-Methylpyridin-3-yl)methanamine
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Molecular Structure Diagram

The confirmed structure of (2-Methylpyridin-3-yl)methanamine is depicted below.

Caption: Molecular structure of (2-Methylpyridin-3-yl)methanamine.

Conclusion

The structural elucidation of (2-Methylpyridin-3-yl)methanamine relies on a combination of
modern spectroscopic techniques. While direct experimental data is currently limited in the
public domain, the predicted spectroscopic signatures provide a robust framework for the
confirmation of its structure. The methodologies and expected data presented in this guide
serve as a valuable resource for researchers working with this compound and its derivatives,
ensuring accurate characterization for future applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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